molecular formula C19H31N3O3S B5506755 N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

Cat. No. B5506755
M. Wt: 381.5 g/mol
InChI Key: XBADQRLKDCLWOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves strategic functionalization to introduce various substituents, enhancing their biological activity. A study by Sugimoto et al. (1990) on the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity demonstrates a similar approach. Substitutions at specific positions on the benzamide and piperidine rings significantly influence the compound's activity, suggesting that precise synthetic strategies are crucial for developing potent inhibitors (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a critical role in their chemical behavior and interaction with biological targets. The study on the crystal structure of N,N′-di-2-pyridylbenzene-1,3-dicarboxamide dimethyl sulfoxide solvate by Qin et al. (2006) provides insights into the non-planar arrangement of rings and the hydrogen bonding interactions, which could be analogous to the structural considerations for “N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide” (Qin et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of piperidine derivatives is influenced by their functional groups. For instance, the presence of a sulfonyl group can significantly affect the compound's reactivity towards nucleophilic substitution, as demonstrated by Sekiguchi et al. (1989) in their study on the reactions of 1-dialkylamino-2,4-dinitronaphthalenes with various amines (Sekiguchi et al., 1989). This suggests that the sulfonyl and piperidine components of “N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide” could offer unique reactivity profiles.

Physical Properties Analysis

The physical properties of piperidine and sulfonyl derivatives, including solubility, melting point, and stability, are pivotal for their application in drug design. While specific data for “N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide” were not found, studies on similar compounds provide a basis for understanding how structural elements affect these properties.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, electrophilic/nucleophilic sites, and potential for forming hydrogen bonds, are crucial for the biological activity of piperidine derivatives. The synthesis and evaluation of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides by Khalid et al. (2016) highlight the impact of sulfonyl and piperidine groups on the compound's bioactivity, suggesting avenues for exploring the chemical properties of “N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide” (Khalid et al., 2016).

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study found that certain piperidine derivatives, including structures related to N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide, show significant anti-acetylcholinesterase (AChE) activity. These compounds, particularly 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine, demonstrated high potency as AChE inhibitors, suggesting potential applications in treating conditions like dementia (Sugimoto et al., 1990).

Hypoglycemic Activity

Another study investigated the structure-activity relationships of hypoglycemic benzoic acid derivatives, leading to the discovery of repaglinide and related compounds. These findings highlight the therapeutic application of such derivatives in managing type 2 diabetes mellitus, showcasing their significant hypoglycemic activity (Grell et al., 1998).

Biological Activity of O-Substituted Derivatives

Research on O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine revealed notable activity against lipoxygenase, acetylcholinesterase, and butyrylcholinesterase enzymes. These derivatives show promise as therapeutic agents due to their bioactivity profile (Khalid et al., 2013).

Antibacterial Activity

A series of N,N-diethylamide bearing sulfonamides demonstrated marked potency as antibacterial agents against Escherichia coli and Staphylococcus aureus. This study underlines the potential use of such compounds in treating bacterial infections (Ajani et al., 2013).

Antidepressant Metabolism

Research on the oxidative metabolism of Lu AA21004, a novel antidepressant, involving human liver enzymes highlighted its biotransformation into various metabolites. This insight is crucial for understanding the pharmacokinetics and mechanism of action of such therapeutic agents (Hvenegaard et al., 2012).

Mechanism of Action

While the mechanism of action for this specific compound is not known, similar compounds, such as sulfonylureas, exert their effects by stimulating insulin secretion from the pancreatic beta-cell .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risks .

properties

IUPAC Name

N-(2-benzylbutyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3S/c1-4-16(13-17-9-6-5-7-10-17)14-20-19(23)18-11-8-12-22(15-18)26(24,25)21(2)3/h5-7,9-10,16,18H,4,8,11-15H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBADQRLKDCLWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzylbutyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide

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